LogP Comparison: Enhanced Lipophilicity vs. Ethyl Phenoxyacetate
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate exhibits a calculated LogP of 4.34, significantly higher than ethyl phenoxyacetate (LogP ≈ 1.82) [1]. This difference reflects the contribution of the 4-chlorophenyl sulfonylmethyl group to overall hydrophobicity.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 4.34 (LogP) |
| Comparator Or Baseline | Ethyl phenoxyacetate (CAS 2555-49-9): LogP ≈ 1.82 |
| Quantified Difference | Δ LogP = +2.52 |
| Conditions | Calculated LogP values derived from standard software (e.g., ChemAxon, ACD/Labs); reported across multiple vendor databases. |
Why This Matters
A >2.5 log unit increase in lipophilicity substantially alters membrane permeability and solubility, directly influencing compound suitability for hydrophobic target engagement or cell-based assays.
- [1] Sielc. Acetic acid, phenoxy-, ethyl ester (CAS 2555-49-9). LogP Data. View Source
